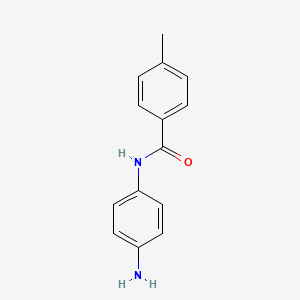

N-(4-aminophenyl)-4-methylbenzamide

Vue d'ensemble

Description

N-(4-Aminophenyl)-4-methylbenzamide is a compound that belongs to the class of benzamides, which are characterized by an amide functional group attached to a benzene ring. This particular compound has been studied for its potential pharmacological properties, including anticonvulsant activity, as indicated by its structural similarity to other benzamides evaluated for such effects .

Synthesis Analysis

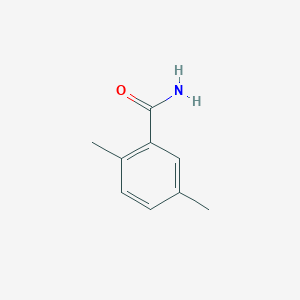

The synthesis of benzamide derivatives often involves the acylation of amines with acid chlorides or anhydrides. For instance, the synthesis of related compounds has been achieved by acylation of amines followed by catalytic hydrogenation, with high yields reported10. The synthesis of N-(4-Aminophenyl)-4-methylbenzamide would likely follow a similar pathway, starting from 4-aminophenylamine and an appropriate acylating agent, such as 4-methylbenzoyl chloride.

Molecular Structure Analysis

The molecular structure of benzamide derivatives is crucial for their biological activity. X-ray crystallography has been used to determine the crystal and molecular structures of similar compounds, revealing the importance of the orientation of substituents around the amide bond . The molecular modeling and crystallographic studies of related N-phenylbenzamides have shown that the most active compounds adopt a consistent conformation that facilitates the formation of hydrogen bonds to the carbonyl oxygen atom .

Chemical Reactions Analysis

Benzamides can undergo various chemical reactions, including hydrogenation and esterification, as part of their synthesis or modification 10. The reactivity of the amide group and the substituents on the benzene rings can lead to the formation of different products under specific conditions, such as the use of chlorosulfonic acid for esterification .

Physical and Chemical Properties Analysis

The physical and chemical properties of benzamides, such as solubility, thermal stability, and specific heat capacity, are influenced by their molecular structure. For example, novel aromatic polyimides derived from similar aminobenzamides have shown solubility in organic solvents and high thermal stability, with degradation temperatures ranging from 240°C to 550°C . The glass transition temperatures (Tg) of these polyimides have been reported to range from 168 to 254°C . These properties are essential for the potential application of benzamides in materials science.

Applications De Recherche Scientifique

-

Pharmaceutics

- Application : “N-(4-aminophenyl)-4-methylbenzamide” is used in the creation of a multilayered thin film system for stimuli-responsive drug release .

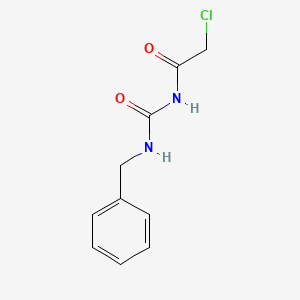

- Method : Poly (N-(4-aminophenyl) methacrylamide)-carbon nano-onions (PAPMA-CNOs = f-CNOs) and anilinated-poly (ether ether ketone) (AN-PEEK) are synthesized, and AN-PEEK/f-CNOs composite thin films are primed via layer-by-layer (LbL) self-assembly .

- Results : The obtained thin films exhibited pH-responsive drug release in a controlled manner; pH 4.5 = 99.2% and pH 6.5 = 59.3% of doxorubicin (DOX) release was observed over 15 days .

-

Electrochemistry

- Application : “N-(4-aminophenyl)-4-methylbenzamide” is used in the creation of reduced graphene oxide-based field effect transistors .

- Method : The reduced mixtures of tetra (4-aminophenyl) porphyrin (TAP), GO (TAP-rGO), and the FET channeled by them are examined .

- Results : A TAP-caused game relationship is established by deliberating about the results of the intentionally altered experimental conditions, including TAP contents and the overmixing pretreatment .

-

Biological Evaluation

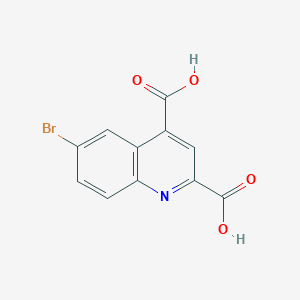

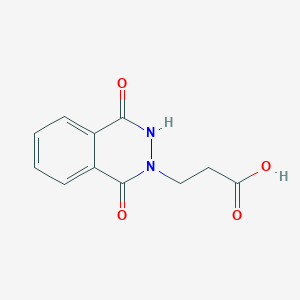

- Application : “N-(4-aminophenyl)-4-methylbenzamide” is used in the design, synthesis, and biological evaluation of analogues of quinoline-based SGI-1027 as inhibitors of DNA methylation .

- Method : The specific methods of application or experimental procedures are not detailed in the source .

- Results : The specific results or outcomes obtained are not detailed in the source .

-

Photography

- Application : “N-(4-aminophenyl)-4-methylbenzamide” plays a vital role in the development process of black-and-white film .

- Method : It acts as a key ingredient in the developer solution, aiding in the conversion of latent silver halides into visible metallic silver . The concentration and formulation of “N-(4-aminophenyl)-4-methylbenzamide” in the developer solution are carefully controlled to achieve optimal results in the film development process .

- Results : This reaction is essential for creating the desired images on the photographic film . As a developing agent, “N-(4-aminophenyl)-4-methylbenzamide” significantly influences image contrast and tonal range while ensuring proper fixation and stabilization of the image .

-

Pharmaceuticals

- Application : “N-(4-aminophenyl)-4-methylbenzamide” serves as a key building block for synthesizing drugs .

- Method : It is used in the production of analgesics (pain relievers) and antipyretics (fever reducers) .

- Results : Through chemical modifications and reactions, “N-(4-aminophenyl)-4-methylbenzamide” can be transformed into active pharmaceutical ingredients with therapeutic effects .

-

Biosensing

- Application : “N-(4-aminophenyl)-4-methylbenzamide” is used in the creation of perylene composite microcrystals (ETTA@Pe MCs) with strong electrochemiluminescence for biosensing applications .

- Method : Perylene composite microcrystals (ETTA@Pe MCs) doped with non-planar molecular tetrakis(4-aminophenyl)ethene were synthesized in the aqueous phase by a surfactant-assisted self-assembly method .

- Results : The ETTA@Pe MCs exhibited a significantly enhanced ECL signal as compared to that of perylene microcrystals (Pe MCs) in the presence of S 2 O 82− as a co-reactant . The ETTA@Pe MCs were utilized as a novel electrochemiluminescent (ECL) luminophores to fabricate a sensitive ECL biosensor for the quantitative analysis of dopamine (DA), which displayed a favorable linear response from 1 to 100 μmol L −1 with a detection limit of 0.96 nmol L −1 .

Safety And Hazards

Propriétés

IUPAC Name |

N-(4-aminophenyl)-4-methylbenzamide | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C14H14N2O/c1-10-2-4-11(5-3-10)14(17)16-13-8-6-12(15)7-9-13/h2-9H,15H2,1H3,(H,16,17) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

JDHKVOPFSRGZMT-UHFFFAOYSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CC1=CC=C(C=C1)C(=O)NC2=CC=C(C=C2)N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C14H14N2O | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

DSSTOX Substance ID |

DTXSID50359373 | |

| Record name | N-(4-aminophenyl)-4-methylbenzamide | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID50359373 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

226.27 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Product Name |

N-(4-aminophenyl)-4-methylbenzamide | |

CAS RN |

23600-44-4 | |

| Record name | N-(4-Aminophenyl)-4-methylbenzamide | |

| Source | CAS Common Chemistry | |

| URL | https://commonchemistry.cas.org/detail?cas_rn=23600-44-4 | |

| Description | CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society. | |

| Explanation | The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated. | |

| Record name | N-(4-aminophenyl)-4-methylbenzamide | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID50359373 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

| Precursor scoring | Relevance Heuristic |

|---|---|

| Min. plausibility | 0.01 |

| Model | Template_relevance |

| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |

| Top-N result to add to graph | 6 |

Feasible Synthetic Routes

Citations

Avertissement et informations sur les produits de recherche in vitro

Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.

![1-[2-(4-Chloro-3,5-dimethyl-phenoxy)-ethyl]-piperazine](/img/structure/B1331817.png)

![6-Bromo-4H-imidazo[4,5-b]pyridine](/img/structure/B1331835.png)

![6-bromo-1,3-dihydro-2H-imidazo[4,5-b]pyridine-2-thione](/img/structure/B1331836.png)

![4-allyl-5-[(4-isopropylphenoxy)methyl]-4H-1,2,4-triazole-3-thiol](/img/structure/B1331842.png)